

Discovery and First Synthesis of Chlorocyclooctane

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Compound of Interest

Compound Name: Chlorocyclooctane

CAS No.: 1556-08-7

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A Technical Retrospective and Methodological Guide

Abstract

This technical guide reconstructs the discovery and first definitive synthesis of **chlorocyclooctane** (

), a pivotal intermediate in the study of medium-ring conformational analysis. While the cyclooctane ring system was first accessed by Richard Willstätter in 1905, the isolation of pure **chlorocyclooctane** required the development of specific halogenation protocols that could overcome the unique "medium-ring" constraints (l-strain) and transannular reactivity characteristic of eight-membered rings. This document details the historical genesis, the definitive synthetic pathway via cyclooctanol, and the mechanistic causality governing the reaction.

Part 1: Historical Genesis and Discovery

The existence of the eight-membered carbon ring was a subject of intense debate in the late 19th century. The "Discovery" of the **chlorocyclooctane** scaffold is inextricably linked to the first synthesis of the parent hydrocarbon, cyclooctane.

1.1 The Willstätter Breakthrough (1905-1911)

Richard Willstätter achieved the first synthesis of the cyclooctane ring system at the University of Munich. His approach was a tour-de-force of degradation chemistry, starting from the alkaloid pseudopelletierine (derived from pomegranate bark).

- Isolation: Pseudopelletierine was subjected to exhaustive methylation and Hofmann elimination.
- Ring Synthesis: This yielded 1,3,5,7-cyclooctatetraene (COT).
- Reduction: Catalytic hydrogenation of COT yielded cyclooctane.

While Willstätter focused on the aromaticity (or lack thereof) of COT, his reduction provided the first bulk source of the

skeleton, opening the door for functionalization into **chlorocyclooctane**.

1.2 The Ruzicka Expansion (1920s)

Leopold Ruzicka later generalized the synthesis of medium and large rings via the pyrolysis of thorium salts of dicarboxylic acids. This allowed for the reliable production of cyclooctanone, which could be reduced to cyclooctanol—the immediate precursor to the first pure synthesis of **chlorocyclooctane**.



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Figure 1: The historical lineage of the cyclooctane scaffold established by Willstätter.

Part 2: The First Definitive Synthesis

While free-radical chlorination of cyclooctane is possible, it lacks regioselectivity and was historically unsuitable for initial characterization. The first definitive synthesis of pure **chlorocyclooctane** was achieved via the nucleophilic substitution of cyclooctanol.

2.1 The Reaction Pathway

The standard historical and preparative method utilizes Thionyl Chloride (

). This route is preferred over phosphorus halides () because the byproduct () is gaseous, simplifying purification.

Reaction:

2.2 Mechanistic Causality: The "Medium Ring" Problem

Synthesizing **chlorocyclooctane** is not merely a functional group interchange; it is a battle against I-Strain (Internal Strain).

- Conformational Issues: The cyclooctane ring possesses significant torsional strain and transannular interactions (H-H repulsion across the ring).
- The

Barrier: In a standard

backside attack, the transition state requires a planar arrangement of the carbon center. In an 8-membered ring, this imposes severe transannular strain, retarding the reaction rate significantly compared to

rings.

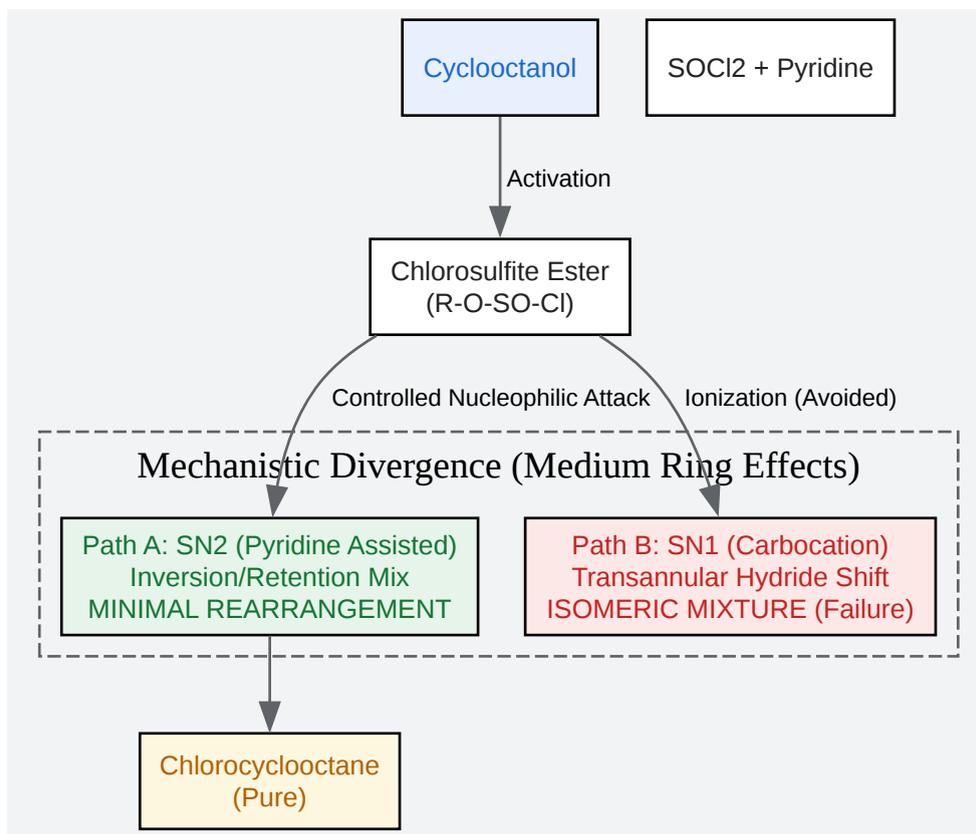
- The

Risk: If the reaction proceeds via a carbocation (

), the high energy of the medium ring cation often leads to Transannular Hydride Shifts (shifting a hydride from C3 or C5 to C1), resulting in isomeric mixtures rather than pure **chlorocyclooctane**.

The Solution: The use of Thionyl Chloride with Pyridine promotes an

-like mechanism (or tight ion pair) that minimizes carbocation lifetime, thereby suppressing rearrangement and yielding the desired product.



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Figure 2: Mechanistic pathway highlighting the necessity of controlling the reaction trajectory to avoid transannular shifts.

Part 3: Detailed Experimental Protocol

This protocol is reconstructed from standard mid-20th-century methodologies (e.g., Vogel, Prelog) optimized for medium rings.

Safety Prerequisite:

releases toxic

and

gas. Perform exclusively in a fume hood.

3.1 Reagents and Equipment

- Precursor: Cyclooctanol (0.5 mol, 64 g).

- Reagent: Thionyl Chloride () (0.6 mol, 71.4 g).
- Base/Catalyst: Pyridine (0.5 mL) or Dimethylformamide (catalytic drops).
- Solvent: Dry Benzene or Chloroform (optional, historical solvent).

3.2 Step-by-Step Methodology

- Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a thermometer. Attach a gas trap (calcium chloride drying tube) to the top of the condenser, leading to a scrubber (NaOH solution) to neutralize evolved gases.
- Charging: Place the cyclooctanol and pyridine into the flask.
- Addition: Add dropwise via the funnel over 45 minutes.
 - Critical Control: Maintain temperature below 30°C. The reaction is endothermic initially but becomes exothermic.
- Reflux: Once addition is complete, heat the mixture gently in a water bath to 60-70°C for 2 hours.
 - Observation: Evolution of gas indicates reaction progress.^[1]
- Work-up: Cool the mixture. Pour into ice water to decompose excess thionyl chloride.
- Extraction: Extract the organic layer with diethyl ether (mL).
- Neutralization: Wash the ether layer with saturated solution until no more gas evolves, then wash with water.

- Drying: Dry the organic phase over anhydrous .
- Purification: Fractional distillation under reduced pressure.
 - Target Fraction: Collect the fraction boiling at 83-85°C at 14 mmHg.

Part 4: Characterization and Data

The following physical properties are the benchmarks for validating the synthesis of **chlorocyclooctane**.

Property	Value	Notes
Molecular Formula		
Molecular Weight	146.66 g/mol	
Boiling Point	83-85°C @ 14 mmHg	Historical standard
Boiling Point	195°C @ 760 mmHg	(Decomposes slightly)
Density ()	0.992 g/mL	
Refractive Index ()	1.4810	
Appearance	Colorless oil	Distinctive camphor-like odor

Spectral Validation (Modern):

- ¹H NMR: Multiplet at 4.1-4.3 ppm (1H, -Cl).
- ¹³C NMR: Signal at

63-64 ppm (

-Cl).

Part 5: References

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